N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide
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Overview
Description
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoyloxy group, a morpholin-4-ylmethyl group, and a benzenecarboximidamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyloxy Group: This step involves the esterification of benzoic acid with an appropriate alcohol under acidic conditions.
Introduction of the Morpholin-4-ylmethyl Group: This step involves the reaction of morpholine with a suitable alkylating agent to introduce the morpholin-4-ylmethyl group.
Formation of the Benzenecarboximidamide Moiety: This step involves the reaction of aniline derivatives with cyanogen bromide to form the benzenecarboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboxamide
- N-(benzoyloxy)-4-(piperidin-4-ylmethyl)benzenecarboximidamide
- N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboxylate
Uniqueness
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
Properties
CAS No. |
1255147-66-0 |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[(E)-[amino-[4-(morpholin-4-ylmethyl)phenyl]methylidene]amino] benzoate |
InChI |
InChI=1S/C19H21N3O3/c20-18(21-25-19(23)17-4-2-1-3-5-17)16-8-6-15(7-9-16)14-22-10-12-24-13-11-22/h1-9H,10-14H2,(H2,20,21) |
InChI Key |
GWYURXGMEYCYPZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=CC=C3)N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)/C(=N\OC(=O)C3=CC=CC=C3)/N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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